molecular formula C23H22N4O5 B13980939 5-(5-((tert-Butoxycarbonyl)amino)-1H-indole-2-carboxamido)-1H-indole-2-carboxylic acid

5-(5-((tert-Butoxycarbonyl)amino)-1H-indole-2-carboxamido)-1H-indole-2-carboxylic acid

Cat. No.: B13980939
M. Wt: 434.4 g/mol
InChI Key: OIMHWQZAMDGEKK-UHFFFAOYSA-N
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Description

This compound is a bis-indole derivative featuring a carboxamide bridge connecting two indole rings. The first indole moiety contains a tert-butoxycarbonyl (Boc)-protected amino group at the 5-position, while the second indole bears a carboxylic acid group at the 2-position. The Boc group enhances solubility in organic solvents and protects the amino functionality during synthetic steps . This structure is relevant in medicinal chemistry, particularly for protease or kinase inhibition, due to the indole scaffold’s prevalence in bioactive molecules .

Properties

Molecular Formula

C23H22N4O5

Molecular Weight

434.4 g/mol

IUPAC Name

5-[[5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-2-carbonyl]amino]-1H-indole-2-carboxylic acid

InChI

InChI=1S/C23H22N4O5/c1-23(2,3)32-22(31)25-15-5-7-16-12(9-15)10-18(26-16)20(28)24-14-4-6-17-13(8-14)11-19(27-17)21(29)30/h4-11,26-27H,1-3H3,(H,24,28)(H,25,31)(H,29,30)

InChI Key

OIMHWQZAMDGEKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group Variations

Compound A : 5-[(Benzofuran-2-ylcarbonyl)amino]-1H-indole-2-carboxylic acid (CAS: 110314-42-6)
  • Structure: Replaces the Boc-amino-indole unit with a benzofuran-2-carboxamido group.
  • The benzofuran’s electron-rich nature may alter redox properties compared to the Boc-protected indole.
  • Applications : Likely explored for antitumor or antimicrobial activity due to benzofuran’s bioactive profile .
Compound B : Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (10a from )
  • Structure : Contains a pyrrole core with two indole substituents and a Boc group.
  • Key Differences :
    • Pyrrole ring vs. bis-indole backbone: Pyrroles exhibit distinct electronic properties (e.g., weaker basicity).
    • Ester vs. carboxylic acid: The ethyl ester in 10a reduces polarity, enhancing lipid membrane permeability.
  • Synthesis : Prepared via CuCl₂-catalyzed coupling in THF (yield: 98%) .
Compound C : 5-Hydroxy-1H-indole-2-carboxylic acid (CAS: 21598-06-1)
  • Structure : Lacks the Boc group and carboxamide bridge; features a hydroxyl group at the 5-position.
  • Key Differences :
    • Hydroxyl group increases acidity (pKa ~10) and hydrogen-bonding capacity vs. the Boc group’s inertness.
    • Absence of the second indole reduces molecular weight and complexity.
  • Applications : Intermediate for fluorescent probes or metal chelators .

Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight ~463.45 g/mol (estimated) 320.3 g/mol 554 g/mol 177.16 g/mol
Solubility Moderate in DMSO, low in H₂O Low in H₂O, high in DMSO High in organic solvents High in polar solvents
Melting Point ~200–220°C (estimated) Not reported 169–173°C >250°C (decomposes)
Key IR Bands 1680 cm⁻¹ (Boc C=O), 1700–1750 cm⁻¹ (acid C=O) 1682 cm⁻¹ (amide C=O) 1765 cm⁻¹ (ester C=O) 3200–3400 cm⁻¹ (O-H stretch)

Biological Activity

5-(5-((tert-Butoxycarbonyl)amino)-1H-indole-2-carboxamido)-1H-indole-2-carboxylic acid, also known as 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its indole structure, which is known for diverse biological activities. This article reviews the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H16N2O4
  • Molecular Weight : 276.29 g/mol
  • CAS Number : 138730-81-1

The compound features an indole core substituted with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a carboxylic acid group at the 2-position, allowing for reactivity in various chemical reactions and biological interactions .

Biological Activity Overview

Indole derivatives have been extensively studied for their biological activities, including:

  • Antiviral Activity : Indole compounds have shown promise as inhibitors of viral replication, particularly against HIV. The indole nucleus can chelate with metal ions in viral enzymes, disrupting their function .
  • Antitumor Activity : Some indole derivatives exhibit cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation .
  • Antibacterial and Antifungal Properties : Certain indoles are noted for their ability to inhibit bacterial growth and fungal infections .

The biological activity of 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication (e.g., integrase), with studies indicating that it can effectively impair the strand transfer process of integrase in HIV, showing an IC50 value of approximately 32.37 μM .
  • Receptor Interaction : The indole structure allows for interactions with various biological receptors, potentially modulating their activity.
  • Chelation of Metal Ions : The ability to chelate metal ions enhances its efficacy as an enzyme inhibitor by stabilizing the transition state during enzymatic reactions .

Case Studies and Research Findings

Several studies have highlighted the biological potential of indole derivatives, including:

  • A study demonstrated that derivatives of indole-2-carboxylic acid could inhibit HIV integrase with improved potency through structural modifications. Notably, some derivatives showed IC50 values ranging from 10.06 to 15.70 μM, significantly better than the parent compound .
CompoundIC50 (μM)Mechanism
Indole-2-carboxylic acid32.37Integrase inhibition
Modified derivative 4a10.06Enhanced binding to integrase
Modified derivative 4b15.70Enhanced binding to integrase

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